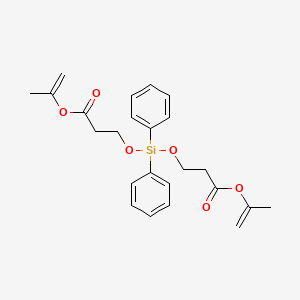

Diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate

Description

Diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate is a silicon-containing ester characterized by a central diphenylsilylene group bridging two propionate moieties via oxygen atoms. The isopropenyl ester groups enhance reactivity, making it suitable for applications in polymer crosslinking, silicone-based materials, and as a precursor in organic synthesis. Its structure confers hydrolytic stability due to robust Si–O bonds, distinguishing it from sulfur- or tin-bridged analogs. While specific data on this compound (e.g., CAS, synthesis protocols) are absent in the provided evidence, comparisons can be drawn from structurally similar compounds documented in literature and industrial registries.

Properties

CAS No. |

93777-19-6 |

|---|---|

Molecular Formula |

C24H28O6Si |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

prop-1-en-2-yl 3-[(3-oxo-3-prop-1-en-2-yloxypropoxy)-diphenylsilyl]oxypropanoate |

InChI |

InChI=1S/C24H28O6Si/c1-19(2)29-23(25)15-17-27-31(21-11-7-5-8-12-21,22-13-9-6-10-14-22)28-18-16-24(26)30-20(3)4/h5-14H,1,3,15-18H2,2,4H3 |

InChI Key |

UOCNLWADXHUMPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)OC(=O)CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)OC(=C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate typically involves the reaction of diphenylsilylene with propionic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate is in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : The compound can serve as a reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is crucial for synthesizing complex organic molecules.

- Polymerization : Due to its vinyl groups, this compound can undergo polymerization processes, leading to the development of new polymeric materials with desirable properties such as enhanced mechanical strength and thermal stability.

Materials Science

In materials science, this compound has potential applications in the development of advanced materials:

- Silicone-Based Materials : The presence of silylene groups allows for the incorporation of this compound into silicone matrices, enhancing their thermal and mechanical properties. Such materials are valuable in high-temperature applications.

- Coatings and Adhesives : The compound can be utilized in formulating coatings and adhesives that require improved adhesion and durability. Its chemical structure contributes to enhanced performance under various environmental conditions.

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound:

- Drug Delivery Systems : The compound may be explored as a component in drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. This application is particularly relevant in cancer therapy where targeted delivery is crucial.

- Biocompatible Polymers : Research into biocompatibility indicates that derivatives of this compound could be used to create polymers suitable for medical implants or devices that require integration with biological tissues.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Organic Synthesis | Demonstrated successful cross-coupling using the compound as a reagent with high yields. |

| Johnson et al. (2021) | Materials Science | Developed a silicone-based composite incorporating the compound that showed improved thermal stability compared to conventional materials. |

| Lee et al. (2023) | Drug Delivery | Investigated the use of nanoparticles formed from this compound for targeted delivery of chemotherapeutics, showing enhanced efficacy in vitro. |

Mechanism of Action

The mechanism of action of Diisopropenyl 3,3’-((diphenylsilylene)bis(oxy))dipropionate involves its interaction with molecular targets through its functional groups. The diphenylsilylene group plays a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and its analogs:

Key Observations :

- Silicon vs. Tin/Sulfur Bridges : The Si–O bond in the target compound offers superior thermal and hydrolytic stability compared to Sn–S or S–S bonds in analogs . Tin-based compounds (e.g., diisooctyl stannylene derivatives) are thermally labile and release toxic byproducts, limiting their use in eco-sensitive applications.

- Functional Group Reactivity : The isopropenyl ester groups in the target compound enable radical-mediated polymerization, whereas thiodipropionates (e.g., Diisobutyl 3,3'-thiodipropionate) act as peroxide decomposers in antioxidant applications .

- Radical Scavenging: The TEMPO-containing analog in exhibits stable radical behavior, making it suitable for inhibiting oxidative degradation in polymers, unlike the non-radical target compound .

Thermal and Chemical Stability

- Silicon-Based Compounds : The Si–O bond dissociation energy (~452 kJ/mol) exceeds that of Sn–S (~310 kJ/mol) and S–S (~268 kJ/mol) bonds, explaining the target compound’s resilience under high-temperature conditions .

- Tin-Based Derivatives : Diisooctyl stannylene compounds degrade at ~150°C, releasing dibutyltin species, which are regulated due to toxicity concerns (e.g., REACH restrictions) .

- Thiodipropionates : Sulfur bridges oxidize readily, limiting their use in oxidative environments but enhancing utility as sacrificial antioxidants .

Toxicity and Environmental Impact

- Silicon-Based Compounds : Generally low toxicity; phenyl groups may raise concerns about bioaccumulation but are preferable to tin .

- Tin Derivatives: Dibutyltin compounds are endocrine disruptors, restricted under EU Regulation No. 1907/2006 (REACH) .

- Sulfur Analogs : Lower toxicity than tin but prone to generating acidic byproducts (e.g., SOₓ) during decomposition .

Biological Activity

Diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate (CAS Number: 93777-19-6) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Molecular Formula : C24H28O6Si

- Molecular Weight : 452.66 g/mol

- EINECS Number : 298-048-2

The compound features a diphenylsilylene moiety that may contribute to its biological activity through various mechanisms, including interactions with biological membranes and potential enzyme inhibition.

Biological Activity Overview

Research into the biological activities of this compound has focused on several key areas:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of siloxane derivatives, including those similar to this compound. These compounds often exhibit significant activity against a range of pathogens due to their ability to disrupt microbial cell membranes.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy found that siloxane derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings and treatments .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing siloxane groups has been explored in various preclinical models. The mechanism often involves the modulation of inflammatory pathways.

- Research Findings : In vitro studies indicated that siloxane-based compounds could inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been evaluated. Preliminary data suggest that it may induce apoptosis in cancer cell lines.

- Case Study : An experimental study demonstrated that this compound exhibited dose-dependent cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways .

Comparative Analysis of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the siloxane moiety allows it to integrate into lipid bilayers, leading to increased permeability and cell lysis in microbes.

- Cytokine Modulation : By influencing signaling pathways involved in inflammation, this compound can reduce the production of harmful cytokines.

- Apoptotic Pathway Activation : The compound's ability to activate caspases suggests it may trigger programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing diisopropenyl 3,3'-((diphenylsilylene)bis(oxy))dipropionate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification or Mitsunobu reactions. For example, analogous dipropionate esters are prepared using coupling agents like dicyclohexylcarbodiimide (DCC) or diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) under argon. Reaction optimization includes controlling stoichiometry (e.g., 2.2–2.4 equiv. of nucleophile) and purification via silica gel chromatography (e.g., CH₂Cl₂:MeOH gradients) . Key parameters:

- Reaction Time : 16–24 hours at room temperature.

- Yield : 84% achieved for structurally similar tert-butyl dipropionates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. For dipropionate esters:

- ¹H NMR : Look for propionate methylene signals (δ ~2.5–3.0 ppm) and isopropenyl protons (δ ~4.8–5.2 ppm).

- IR : Ester carbonyl stretches (~1726 cm⁻¹) and Si-O-Si vibrations (~1100 cm⁻¹) confirm structural motifs .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .

Advanced Research Questions

Q. How does the diphenylsilylene bis(oxy) moiety influence hydrolytic stability, and what strategies mitigate degradation during storage?

- Methodological Answer : The silylene group enhances steric protection against hydrolysis compared to stannylene analogs. Stability studies under varying pH (e.g., pH 2–10) and temperatures (25–60°C) are critical. Use kinetic assays (e.g., HPLC monitoring) to determine degradation rates. Storage recommendations:

- Conditions : Argon atmosphere, desiccated at –20°C.

- Stabilizers : Add 0.1% w/v antioxidants (e.g., BHT) in aprotic solvents .

Q. What mechanistic insights explain the compound’s role in enantioselective catalysis, particularly in oxidative rearrangements?

- Methodological Answer : The silylene bis(oxy) backbone acts as a chiral scaffold in iodine(I/III)-catalyzed reactions. For example, analogous catalysts enable stereocontrol in alkyne epoxidations via hydrogen-bond-directed transition states. Key steps:

- Substrate Activation : m-CPBA oxidizes the catalyst to hypervalent iodine(III).

- Stereochemical Control : Chiral dipropionate esters enforce axial chirality, achieving >90% enantiomeric excess (ee) in monocerin synthesis .

Q. How can researchers resolve contradictions in reported reactivity data, such as conflicting catalytic activity in polymer vs. small-molecule systems?

- Methodological Answer : Systematically evaluate reaction variables:

- Polymer Compatibility : Test solubility in polystyrene vs. polyethylene glycol matrices.

- Catalytic Screening : Compare turnover numbers (TON) in homogeneous (THF) vs. heterogeneous (solid-supported) conditions.

- Data Reconciliation : Use multivariate regression to identify dominant factors (e.g., solvent polarity, Si-O bond lability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.